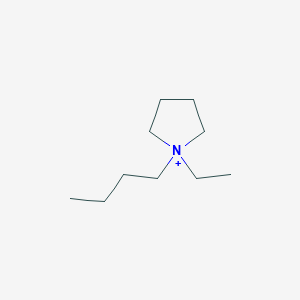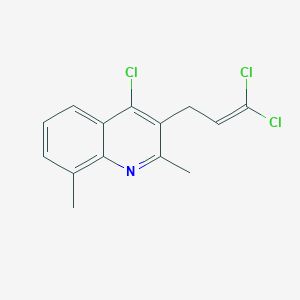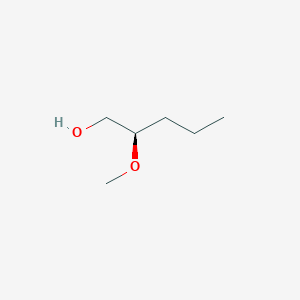
(S)-N-(1-(5-(2-methoxyquinolin-3-yl)-1H-imidazol-2-yl)-7-oxooctyl)-1-methylazetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- is a complex organic compound that belongs to the class of azetidinecarboxamides This compound is characterized by its unique structure, which includes a quinoline moiety, an imidazole ring, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products .
化学反応の分析
Types of Reactions
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce imidazole-modified compounds .
科学的研究の応用
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- involves its interaction with specific molecular targets and pathways within biological systems. The quinoline and imidazole moieties play a crucial role in binding to target proteins and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds with a quinoline moiety, such as chloroquine and hydroxychloroquine, are known for their antimalarial and antiviral properties.
Imidazole derivatives: Compounds like metronidazole and ketoconazole are widely used for their antimicrobial and antifungal activities.
Uniqueness
3-Azetidinecarboxamide, N-[(1S)-1-[5-(2-methoxy-3-quinolinyl)-1H-imidazol-2-yl]-7-oxononyl]-1-methyl- is unique due to its combination of azetidine, quinoline, and imidazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
特性
分子式 |
C27H35N5O3 |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
N-[(1S)-1-[5-(2-methoxyquinolin-3-yl)-1H-imidazol-2-yl]-7-oxononyl]-1-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C27H35N5O3/c1-4-20(33)11-6-5-7-13-23(30-26(34)19-16-32(2)17-19)25-28-15-24(29-25)21-14-18-10-8-9-12-22(18)31-27(21)35-3/h8-10,12,14-15,19,23H,4-7,11,13,16-17H2,1-3H3,(H,28,29)(H,30,34)/t23-/m0/s1 |
InChIキー |
AWTXQEUYEIEIGL-QHCPKHFHSA-N |
異性体SMILES |
CCC(=O)CCCCC[C@@H](C1=NC=C(N1)C2=CC3=CC=CC=C3N=C2OC)NC(=O)C4CN(C4)C |
正規SMILES |
CCC(=O)CCCCCC(C1=NC=C(N1)C2=CC3=CC=CC=C3N=C2OC)NC(=O)C4CN(C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)
![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)


![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)


![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)

